N-allyl-4-isobutoxybenzamide

Description

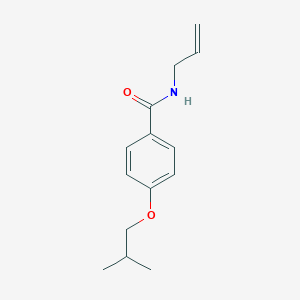

N-allyl-4-isobutoxybenzamide is a benzamide derivative characterized by an allyl group (-CH₂CH=CH₂) attached to the nitrogen atom of the benzamide core and an isobutoxy substituent (-OCH₂CH(CH₃)₂) at the para position of the aromatic ring. Benzamides are widely studied for their biological activities, particularly as enzyme inhibitors or receptor modulators due to their structural mimicry of endogenous substrates.

Properties

Molecular Formula |

C14H19NO2 |

|---|---|

Molecular Weight |

233.31g/mol |

IUPAC Name |

4-(2-methylpropoxy)-N-prop-2-enylbenzamide |

InChI |

InChI=1S/C14H19NO2/c1-4-9-15-14(16)12-5-7-13(8-6-12)17-10-11(2)3/h4-8,11H,1,9-10H2,2-3H3,(H,15,16) |

InChI Key |

LSFFRADMUMGPMQ-UHFFFAOYSA-N |

SMILES |

CC(C)COC1=CC=C(C=C1)C(=O)NCC=C |

Canonical SMILES |

CC(C)COC1=CC=C(C=C1)C(=O)NCC=C |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- The allyl group in this compound introduces steric bulk and hydrophobicity compared to smaller substituents like amino (-NH₂) or nitro (-NO₂) groups.

- The isobutoxy moiety enhances lipophilicity (logP ~3.2, estimated) relative to polar groups (e.g., -COOH in 3-amino-4-chlorobenzoic acid, logP ~1.8) .

Physicochemical and Pharmacokinetic Properties

| Property | This compound | 4-Aminobenzamide | 4-Nitrobenzylamine |

|---|---|---|---|

| LogP (estimated) | 3.2 | 0.5 | 1.1 |

| Water Solubility | Low (~0.1 mg/mL) | High (~50 mg/mL) | Moderate (~5 mg/mL) |

| Synthetic Accessibility | Moderate (2-step synthesis) | High (1-step) | High (1-step) |

Implications :

- The low solubility of this compound may necessitate formulation adjuvants for in vivo applications.

- Its higher logP suggests improved membrane permeability compared to polar analogues like 4-aminobenzamide.

Stability and Metabolic Considerations

- The allyl group may confer susceptibility to oxidative metabolism (e.g., cytochrome P450-mediated epoxidation), whereas isobutoxy ’s branched structure could slow hydrolytic degradation compared to linear ethers.

- In contrast, 4-nitrobenzylamine undergoes rapid nitroreduction in hepatic tissues, highlighting divergent metabolic pathways among benzamide derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.